molecular formula C24H23NO5 B554474 Z-D-Tyr(Bzl)-OH CAS No. 92455-53-3

Z-D-Tyr(Bzl)-OH

Cat. No.: B554474
CAS No.: 92455-53-3
M. Wt: 405,45 g/mole
InChI Key: IPAODWFPTVIUSZ-JOCHJYFZSA-N
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Description

Z-D-Tyr(Bzl)-OH: is a derivative of the amino acid tyrosine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the hydroxyl group on the phenyl ring is protected by a benzyl (Bzl) group. This compound is commonly used in peptide synthesis as a protected form of tyrosine to prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Tyr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate.

    Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected by reacting it with benzyl bromide (Bzl-Br) in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-D-Tyr(Bzl)-OH can undergo oxidation reactions where the hydroxyl group on the phenyl ring is oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to remove the protective groups, yielding free tyrosine.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or treatment with strong acids can remove the protective groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Free tyrosine.

    Substitution: Various substituted tyrosine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Z-D-Tyr(Bzl)-OH is widely used in peptide synthesis as a protected form of tyrosine. It allows for the selective deprotection of the amino and hydroxyl groups, facilitating the synthesis of complex peptides.

Biology: In biological research, this compound is used to study the role of tyrosine in protein function and signaling pathways. It is also used in the synthesis of peptide-based inhibitors and probes.

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It allows for the precise modification of peptides to enhance their stability, bioavailability, and target specificity.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of Z-D-Tyr(Bzl)-OH involves the selective protection and deprotection of the amino and hydroxyl groups of tyrosine. This allows for the controlled synthesis of peptides with specific sequences and modifications. The compound interacts with various molecular targets and pathways depending on the peptide it is incorporated into.

Comparison with Similar Compounds

    Z-D-Tyr-OH: A derivative of tyrosine with only the amino group protected by a benzyloxycarbonyl group.

    Bzl-Tyr-OH: A derivative of tyrosine with only the hydroxyl group protected by a benzyl group.

    Fmoc-Tyr(Bzl)-OH: A derivative of tyrosine with the amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group protected by a benzyl group.

Uniqueness: Z-D-Tyr(Bzl)-OH is unique in that it provides dual protection for both the amino and hydroxyl groups of tyrosine. This dual protection allows for greater control and flexibility in peptide synthesis, making it a valuable tool in the development of complex peptides and peptide-based drugs.

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAODWFPTVIUSZ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428596
Record name Z-D-Tyr(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92455-53-3
Record name Z-D-Tyr(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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